molecular formula C18H22N2O2S B5637250 N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5637250
M. Wt: 330.4 g/mol
InChI Key: ZAOMDZMBRHODMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide often involves multistep chemical processes. For example, practical methods for synthesizing orally active CCR5 antagonists show complex reactions involving esterification, intramolecular Claisen type reactions, Suzuki−Miyaura reactions, hydrolysis, and amidation steps without the need for chromatographic purification, highlighting the intricacies of synthesizing such compounds (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds within this category is often confirmed using techniques like IR, 1H NMR spectroscopy, and X-ray analysis. These methods provide detailed information on the chemical structure, helping in understanding the compound's configuration and spatial arrangement (Gein et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include novel one-pot three-component condensation reactions, highlighting an efficient method for synthesizing derivatives with broad biological activities. These reactions often don't require catalysts or activation, indicating the compounds' reactivity and potential for diverse chemical transformations (Shaabani et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including their gelation behavior and stability in various solvents, can be significantly influenced by methyl functionality and multiple non-covalent interactions. These properties are crucial for understanding the compound's behavior in different chemical and biological contexts (Yadav & Ballabh, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical reactions like oxidative aminocarbonylation-cyclization, are essential for the synthesis of derivatives. These properties are determined by the compound's functional groups and molecular structure, which influence its reactions and potential applications (Gabriele et al., 2006).

Mechanism of Action

The mechanism of action of thiazole compounds can vary widely depending on their structure and the biological target. For example, some thiazole compounds act as inhibitors of certain enzymes, while others may interact with receptors or other cellular components .

Future Directions

Thiazole compounds continue to be an area of active research due to their wide range of biological activities and potential applications. Future research may focus on the design and development of new thiazole derivatives with improved properties and activities .

properties

IUPAC Name

N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-2-5-17-20-15(12-23-17)11-19-18(21)14-8-9-22-16-7-4-3-6-13(16)10-14/h3-4,6-7,12,14H,2,5,8-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOMDZMBRHODMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)CNC(=O)C2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Propyl-1,3-thiazol-4-YL)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

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